Potassium hexafluorosilicate

Description

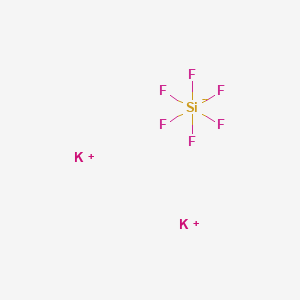

Structure

2D Structure

Properties

IUPAC Name |

dipotassium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.2K/c1-7(2,3,4,5)6;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPPUWEDCVPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si.2K, K2SiF6, F6K2Si | |

| Record name | POTASSIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Potassium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016871902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10884939 | |

| Record name | Silicate(2-), hexafluoro-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.272 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium fluorosilicate appears as a white, odorless crystalline powder. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder, White solid; [Merck Index] White powder; [Alfa Aesar MSDS], WHITE CRYSTALS OR FINE POWDER. | |

| Record name | POTASSIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.18 (poor) | |

| Record name | POTASSIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 2.3 | |

| Record name | POTASSIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

16871-90-2 | |

| Record name | POTASSIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016871902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicate(2-), hexafluoro-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2610W49XYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermal Decomposition of Potassium Hexafluorosilicate (K₂SiF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium hexafluorosilicate (K₂SiF₆), a compound of interest in various industrial applications, undergoes thermal decomposition at elevated temperatures. Understanding the mechanism and products of this decomposition is crucial for its handling, application, and the development of related technologies. This technical guide provides a comprehensive overview of the thermal decomposition of K₂SiF₆, detailing the decomposition pathway, the products formed, and the experimental methodologies used to elucidate these processes. Quantitative data from thermogravimetric and differential thermal analyses are summarized, and a step-by-step experimental protocol is provided. Furthermore, visual representations of the decomposition pathway and experimental workflows are presented using Graphviz diagrams to facilitate a clear and concise understanding of the core concepts.

Introduction

This compound (K₂SiF₆) is an inorganic compound with applications in the manufacturing of ceramics, porcelain, and as a flux in metallurgy. Its thermal stability is a key parameter in these applications. Upon heating, K₂SiF₆ decomposes into solid and gaseous products. The study of this decomposition process is essential for controlling reaction conditions and predicting the behavior of K₂SiF₆ in high-temperature environments. This guide synthesizes the current understanding of the thermal decomposition of K₂SiF₆, drawing from various analytical techniques.

Thermal Decomposition Mechanism and Products

The thermal decomposition of this compound is not a single-step process but rather a reaction that can proceed through an intermediate phase, particularly under certain conditions. The primary products of the decomposition are solid potassium fluoride (KF) and gaseous silicon tetrafluoride (SiF₄)[1][2].

The overall decomposition reaction can be represented as:

K₂SiF₆(s) → 2KF(s) + SiF₄(g) [2]

However, evidence from in-situ X-ray diffraction (XRD) and other thermal analysis techniques suggests the formation of an intermediate compound, potassium heptafluorosilicate (K₃SiF₇), especially at temperatures above 450°C. This indicates a two-step decomposition mechanism under certain conditions[1].

The proposed two-step mechanism is as follows:

Step 1: Formation of Potassium Heptafluorosilicate 3K₂SiF₆(s) → 2K₃SiF₇(s) + SiF₄(g)

Step 2: Decomposition of Potassium Heptafluorosilicate K₃SiF₇(s) → 3KF(s) + SiF₄(g)

The decomposition temperature of K₂SiF₆ is generally reported to be in the range of 300°C to 700°C[1][2]. The presence of impurities or a reactive atmosphere can influence the exact decomposition temperature and the stability of the intermediate phase.

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to quantify the mass loss and thermal events associated with the decomposition of K₂SiF₆. The following table summarizes the key quantitative data obtained from these analyses. Note: Specific kinetic parameters like activation energy and pre-exponential factor for the thermal decomposition of pure K₂SiF₆ are not widely reported in the literature. The values presented are indicative and can vary based on experimental conditions.

| Parameter | Value | Analytical Technique | Reference |

| Decomposition Onset Temperature | ~150°C (phase change to K₃SiF₇) | TGA/DTA, XRD | [1] |

| Main Decomposition Temperature Range | 300 - 700°C | TGA/DTA | [1][2] |

| Intermediate Formation (K₃SiF₇) | > 450°C | In-situ XRD | [1] |

| Mass Loss (SiF₄ release) | Corresponds to the stoichiometry of the decomposition reactions | TGA | [3] |

Experimental Protocols

Detailed experimental protocols are critical for obtaining reproducible and accurate data on the thermal decomposition of K₂SiF₆. The following sections outline the methodologies for the key analytical techniques employed.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To determine the temperature at which mass loss occurs and to identify the associated thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TGA/DTA instrument.

Experimental Procedure:

-

Sample Preparation: A small amount of finely ground K₂SiF₆ powder (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina.

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and remove any evolved gases.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).

-

An isothermal step may be included at a specific temperature to study the decomposition kinetics under constant temperature.

-

-

Data Acquisition: The mass of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature and time.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of mass loss.

-

The DTA curve (ΔT vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions or decomposition reactions.

-

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the material as a function of temperature and to observe the formation of intermediate phases and final products in real-time.

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

Experimental Procedure:

-

Sample Preparation: A thin layer of K₂SiF₆ powder is uniformly spread on the sample holder of the high-temperature stage.

-

Instrument Setup:

-

The high-temperature stage is mounted in the XRD instrument.

-

The atmosphere within the stage is controlled, typically with a continuous flow of inert gas (e.g., nitrogen) or in some cases, air.

-

-

Thermal and Data Acquisition Program:

-

An initial XRD pattern is collected at room temperature.

-

The sample is heated to a series of target temperatures at a controlled rate.

-

At each temperature, the sample is held for a sufficient time to allow for thermal equilibration and data collection.

-

XRD patterns are collected at each temperature step.

-

-

Data Analysis:

-

The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing the diffraction peaks with standard diffraction databases (e.g., ICDD).

-

Changes in the relative intensities of the diffraction peaks are used to follow the progress of the decomposition and the formation of new phases.

-

Conclusion

The thermal decomposition of this compound is a complex process that proceeds through the formation of potassium fluoride and silicon tetrafluoride, with the potential involvement of a potassium heptafluorosilicate intermediate. The decomposition typically occurs in the temperature range of 300-700°C. Techniques such as TGA/DTA and in-situ XRD are indispensable for characterizing this process, providing quantitative data on mass loss, thermal events, and phase transformations. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working with K₂SiF₆, enabling consistent and reliable characterization of its thermal behavior. Further research focusing on the precise determination of kinetic parameters would provide a more complete understanding of the decomposition dynamics.

References

Solubility of Potassium Hexafluorosilicate in Acidic Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium hexafluorosilicate (K₂SiF₆) in various acidic solutions. Understanding the solubility characteristics of this inorganic compound is crucial in diverse fields, including materials science, chemical synthesis, and potentially in pharmaceutical processes where fluorinated compounds are utilized. This document summarizes key quantitative data from pivotal studies, details experimental protocols for solubility determination, and illustrates the underlying chemical principles and workflows.

Introduction to this compound

This compound is a white, crystalline powder with limited solubility in cold water and insolubility in alcohol.[1][2] Its dissolution in aqueous media, particularly in acidic environments, is a complex process influenced by several factors, including temperature, the nature of the acid, and the acid concentration. The dissolution of K₂SiF₆ in acidic solutions is not a simple physical process but involves chemical reactions, primarily hydrolysis, which is significantly accelerated in the presence of H⁺ ions.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common inorganic acids. The following tables summarize the key findings on the influence of acid concentration and temperature on the solubility of K₂SiF₆.

Note: The following data is a representation of the trends reported in the cited literature. For exact numerical values, consulting the original research articles is recommended.

Solubility in Hydrochloric Acid (HCl) Solutions

The solubility of K₂SiF₆ in hydrochloric acid solutions exhibits a non-linear relationship with acid concentration. Initially, the solubility increases with increasing HCl concentration, reaching a maximum before decreasing.[3][4] This behavior is attributed to the increased H⁺ ion concentration promoting the dissolution, followed by common ion effects and changes in ionic activity at higher concentrations. Temperature consistently leads to an increase in solubility across all tested concentrations.[3]

| Temperature (°C) | HCl Concentration (mol/L) | Solubility Trend of K₂SiF₆ | Reference |

| 5 - 70 | Increasing | Increases with temperature | [3] |

| Constant | Low to Moderate | Initially increases, then decreases | [3][4] |

Solubility in Phosphoric Acid (H₃PO₄) Solutions

Similar to hydrochloric acid, the solubility of K₂SiF₆ in phosphoric acid solutions first increases and then decreases with rising acid concentration.[3] This trend is influenced by the stepwise dissociation of phosphoric acid and its effect on the overall ionic strength of the solution.[3] An increase in temperature consistently enhances the solubility of K₂SiF₆ in H₃PO₄ solutions.[3][4][5]

| Temperature (°C) | H₃PO₄ Concentration | Solubility Trend of K₂SiF₆ | Reference |

| 5 - 70 | Increasing | Increases with temperature | [3] |

| 25, 45, 65 | Increasing | Declining in phosphoric acid solution | [5] |

| Constant | Low to Moderate | Initially increases, then decreases | [3] |

Solubility in Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) Solutions

Studies have also investigated the solubility of K₂SiF₆ in nitric and sulfuric acids. In contrast to HCl and H₃PO₄, the solubility in nitric acid has been reported to increase with rising acid concentration.[4][5] The solubility in both nitric and sulfuric acids is also influenced by temperature.

| Acid | Temperature (°C) | Acid Concentration | Solubility Trend of K₂SiF₆ | Reference |

| Nitric Acid | 25, 45, 65 | Increasing | Rising in nitric acid solution | [5] |

| Sulfuric Acid | Not Specified | Increasing | Influenced by acid concentration | [6] |

Dissolution Mechanism in Acidic Media

The dissolution of this compound in acidic solutions is primarily governed by the hydrolysis of the hexafluorosilicate anion (SiF₆²⁻). This reaction is significantly influenced by the hydrogen ion concentration (pH) of the solution.

The overall hydrolysis reaction can be represented as:

K₂SiF₆(s) ⇌ 2K⁺(aq) + SiF₆²⁻(aq)

In acidic conditions, the hexafluorosilicate ion undergoes hydrolysis, which can be simplified as:

SiF₆²⁻(aq) + 4H₂O(l) ⇌ Si(OH)₄(aq) + 6F⁻(aq) + 4H⁺(aq)

The presence of a strong acid drives this equilibrium to the right by consuming the hydroxide ions that would be formed from the reaction of fluoride ions with water, thus enhancing the dissolution of K₂SiF₆.

Caption: Dissolution and hydrolysis of K₂SiF₆ in acidic solution.

Experimental Protocols

The determination of the solubility of this compound in acidic solutions typically involves two key stages: the preparation of a saturated solution using an isothermal method and the subsequent analysis of the solute concentration.

Isothermal Solubility Determination

The isothermal shake-flask method is a common and reliable technique for determining the solubility of sparingly soluble salts like K₂SiF₆.

Methodology:

-

Preparation: An excess amount of solid K₂SiF₆ is added to a known volume of the acidic solution (of a specific concentration) in a sealed, thermostated vessel.

-

Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer or a mechanical shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration is determined empirically by analyzing samples at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. A clear supernatant is then carefully withdrawn for analysis. Filtration using a syringe filter is often employed to ensure no solid particles are present in the sample.

-

Analysis: The concentration of K₂SiF₆ in the saturated solution is determined using a suitable analytical technique.

Caption: Workflow for isothermal solubility determination.

Analytical Methods for Hexafluorosilicate Determination

Accurate quantification of the dissolved hexafluorosilicate is critical. Two primary analytical methods are commonly employed:

4.2.1. Ion Chromatography (IC)

-

Principle: This method involves the separation of the hexafluorosilicate anion from other ions in the sample using an anion-exchange column. The detection can be achieved through suppressed conductivity or, more specifically for silicate-containing species, by post-column reaction with an acidic molybdate solution to form a colored complex that is detected spectrophotometrically.

-

Protocol Outline:

-

Sample Preparation: The saturated solution is diluted gravimetrically with deionized water to bring the concentration within the linear range of the instrument.

-

Chromatographic Separation: A specific volume of the diluted sample is injected into the ion chromatograph. An appropriate eluent is used to separate the SiF₆²⁻ anion.

-

Detection: The concentration of the eluted anion is measured.

-

Quantification: The concentration of K₂SiF₆ in the original sample is calculated based on a calibration curve prepared from standard solutions of K₂SiF₆.

-

4.2.2. Potentiometry with Fluoride Ion-Selective Electrode (F-ISE)

-

Principle: This method relies on the hydrolysis of the hexafluorosilicate ion to produce fluoride ions. The activity (proportional to concentration under controlled conditions) of the fluoride ions is then measured using a fluoride ion-selective electrode.

-

Protocol Outline:

-

Sample Preparation: A known volume of the saturated solution is taken and mixed with a Total Ionic Strength Adjustment Buffer (TISAB). TISAB is crucial as it adjusts the pH to an optimal range for fluoride measurement and contains a chelating agent to release any fluoride ions that may be complexed with metal ions.

-

Calibration: A calibration curve is generated by measuring the potential (in millivolts) of a series of standard fluoride solutions of known concentrations.

-

Measurement: The potential of the prepared sample is measured using the F-ISE.

-

Calculation: The fluoride ion concentration in the sample is determined from the calibration curve. The original concentration of K₂SiF₆ is then calculated based on the stoichiometry of the hydrolysis reaction (1 mole of SiF₆²⁻ produces 6 moles of F⁻).

-

Factors Influencing Solubility: A Logical Relationship

The solubility of this compound in acidic media is a multifactorial phenomenon. The interplay between temperature and acid concentration is particularly significant.

Caption: Factors and mechanisms influencing K₂SiF₆ solubility.

Conclusion

The solubility of this compound in acidic solutions is a critical parameter for its application in various scientific and industrial contexts. Its solubility is not a simple linear function but is governed by a complex interplay of factors including temperature, acid type, and acid concentration. The dissolution is fundamentally a chemical process driven by the hydrolysis of the hexafluorosilicate anion, which is enhanced in acidic environments. For accurate and reproducible solubility determination, the use of standardized methodologies such as the isothermal shake-flask method coupled with precise analytical techniques like ion chromatography or potentiometry is essential. This guide provides a foundational understanding for researchers and professionals working with this compound, enabling better control and optimization of processes involving its dissolution.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of acidic concentrations, temperatures and nitrates on the solubility of K2SiF6 in phosphoric acid and nitric acid solutions-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexafluorosilicate (K₂SiF₆), also known as potassium silicofluoride, is an inorganic compound with significant applications across various scientific and industrial fields. It serves as a precursor in the synthesis of other chemicals, finds use in the manufacturing of ceramics and optical glass, and acts as a wood preservative. For researchers and professionals in drug development, a thorough understanding of its fundamental properties is crucial for its safe handling, potential applications, and the development of novel materials and processes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, supported by tabulated data, detailed experimental protocols, and logical diagrams.

Physical Properties

This compound is a white, odorless, crystalline powder.[1][2] It is denser than water and is only slightly soluble in cold water, with its solubility increasing with temperature.[1][3][4] The compound is insoluble in alcohol.[3][5]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | K₂SiF₆ | [1][2] |

| Molecular Weight | 220.27 g/mol | [1][3] |

| Appearance | White, odorless, crystalline powder | [1][2][6] |

| Density | 2.665 g/mL at 25 °C | [4][7][8] |

| Melting Point | Decomposes upon heating | [9] |

| Boiling Point | Not applicable (decomposes) | [4] |

| Solubility in Water | 0.12 g/100 mL at 17 °C | [10] |

| 0.18 g/100 mL at 20 °C | [1][2] | |

| Crystal Structure | Cubic | [4][11] |

| Space Group | Fm-3m | [4][11] |

| Lattice Constant (a) | 8.13 Å | [12] |

Chemical Properties

This compound is a stable compound under normal conditions.[13] However, it undergoes decomposition at elevated temperatures and reacts with strong acids and hot water.

Decomposition

Upon heating, this compound decomposes to produce toxic and corrosive fumes, including fluorine and silicon tetrafluoride.[9] The decomposition reaction is as follows:

K₂SiF₆(s) → 2KF(s) + SiF₄(g)

The decomposition temperature is reported to be in the range of 300 to 700 °C.

Reaction with Acids

This compound reacts with concentrated acids, such as sulfuric acid, to produce corrosive hydrogen fluoride gas.[9]

K₂SiF₆(s) + H₂SO₄(conc) → 2K⁺(aq) + SO₄²⁻(aq) + SiF₄(g) + 2HF(g)

Hydrolysis

In hot water, this compound undergoes hydrolysis to produce potassium fluoride, hydrogen fluoride, and silicic acid.[1][2][3]

K₂SiF₆(s) + 2H₂O(l) → 2KF(aq) + 4HF(aq) + SiO₂(s)

The following diagram illustrates the key chemical reactions of this compound.

Key chemical reactions of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound. These protocols are intended for a professional audience and should be adapted and performed in accordance with standard laboratory safety procedures.

Synthesis of this compound (Precipitation Method)

This protocol describes a common wet-chemical method for synthesizing this compound.

Materials:

-

Silica powder (SiO₂)

-

Hydrofluoric acid (HF, 40%)

-

Potassium carbonate (K₂CO₃) or Potassium chloride (KCl)

-

Distilled water

-

Polytetrafluoroethylene (PTFE) beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

In a PTFE beaker, dissolve a stoichiometric amount of silica powder in 40% hydrofluoric acid with constant stirring to form hexafluorosilicic acid (H₂SiF₆). The reaction is: SiO₂(s) + 6HF(aq) → H₂SiF₆(aq) + 2H₂O(l).

-

In a separate beaker, prepare a saturated aqueous solution of potassium carbonate or potassium chloride.

-

Slowly add the potassium salt solution to the hexafluorosilicic acid solution while stirring continuously. This compound will precipitate out of the solution due to its low solubility. The reaction is: H₂SiF₆(aq) + 2KCl(aq) → K₂SiF₆(s) + 2HCl(aq) or H₂SiF₆(aq) + K₂CO₃(aq) → K₂SiF₆(s) + H₂O(l) + CO₂(g).

-

Continue stirring for a sufficient period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the collected precipitate with cold distilled water to remove any soluble impurities.

-

Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 110 °C) until a constant weight is achieved.

The logical workflow for the synthesis is depicted in the following diagram.

Synthesis workflow for this compound.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard and accurate method for determining the skeletal density of a solid powder.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas (or other inert gas)

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Accurately weigh a sample of dry this compound powder using an analytical balance.

-

Place the weighed sample into the sample chamber of the gas pycnometer.

-

Seal the sample chamber and purge the system with helium gas to remove any adsorbed air or moisture.

-

Pressurize the reference chamber with helium to a known pressure.

-

Open the valve connecting the reference chamber to the sample chamber, allowing the gas to expand into the sample chamber.

-

The instrument measures the final equilibrium pressure.

-

Using the initial and final pressures and the known volumes of the chambers, the volume of the solid sample is calculated based on the gas displacement principle.

-

The density is then calculated using the formula: Density = Mass / Volume.

-

Repeat the measurement several times to ensure reproducibility and report the average value.

Determination of Solubility as a Function of Temperature

This protocol describes a method to determine the solubility of this compound in water at various temperatures.

Apparatus:

-

Constant temperature water bath with a temperature controller

-

Stirring hot plate

-

Magnetic stir bar

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Thermometer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare a series of Erlenmeyer flasks, each containing a known mass of this compound and a known volume of distilled water. Ensure an excess of the solid is present to create a saturated solution.

-

Place the flasks in the constant temperature water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient time (e.g., several hours) with continuous stirring to ensure saturation.

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant solution using a pre-heated pipette to prevent premature crystallization.

-

Transfer the withdrawn solution to a pre-weighed evaporating dish.

-

Determine the mass of the solution.

-

Evaporate the water from the solution in a drying oven set at a temperature below the decomposition point of the salt.

-

Weigh the remaining dry salt.

-

Calculate the solubility in grams of solute per 100 g of water.

-

Repeat the experiment at different temperatures to construct a solubility curve.

Determination of Decomposition Temperature (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is used to determine the thermal stability and decomposition temperature of a material.

Apparatus:

-

Thermogravimetric analyzer (TGA)

-

Analytical balance

-

Sample pans (e.g., alumina, platinum)

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected decomposition.

-

The TGA instrument continuously records the mass of the sample as a function of temperature.

-

The resulting thermogram (a plot of mass versus temperature) will show a significant mass loss at the decomposition temperature.

-

The onset temperature of this mass loss is typically reported as the decomposition temperature. The stoichiometry of the decomposition can be confirmed by the percentage of mass loss.

References

- 1. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 2. This compound | K2SiF6 | CID 61851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fountainheadpress.com [fountainheadpress.com]

- 4. Bararite - Wikipedia [en.wikipedia.org]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. CN102887531A - Technique for producing potassium fluoride from potassium fluosilicate - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Untitled [faculty.uml.edu]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. chymist.com [chymist.com]

Navigating the Structural Landscape of Potassium Hexafluorosilicate Under Pressure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexafluorosilicate (K₂SiF₆), a compound with a well-defined cubic crystal structure at ambient conditions, has garnered significant interest for its applications as a phosphor host material, particularly when doped with manganese (Mn⁴⁺). The performance of these phosphors is intrinsically linked to the local crystal field symmetry, which can be significantly altered by external pressure. Understanding the structural response of K₂SiF₆ to high-pressure regimes is therefore crucial for optimizing its optical properties and exploring novel functionalities. This technical guide provides a comprehensive overview of the research into the phase transitions of this compound under pressure, presenting key experimental findings, detailed methodologies, and a critical discussion of the current understanding in the field. A notable point of discussion within the scientific community, which this guide will address, is the conflicting evidence regarding the existence of a pressure-induced phase transition in this material.

Crystalline Structure at Ambient Conditions

At standard temperature and pressure, this compound adopts a cubic crystal structure belonging to the Fm-3m space group. This structure is characterized by [SiF₆]²⁻ octahedra situated at the corners and face centers of the cubic unit cell, with potassium ions occupying the interstitial sites.

The Central Controversy: A Pressure-Induced Phase Transition?

The behavior of K₂SiF₆ under pressure is a subject of ongoing scientific debate. While some studies, particularly those focusing on Mn⁴⁺-doped K₂SiF₆, report the absence of a bulk phase transition, a more recent publication presents evidence to the contrary.

Evidence Against a Phase Transition:

Research primarily centered on the luminescence properties of Mn⁴⁺-doped K₂SiF₆ has suggested that the cubic structure is stable under high pressure. A study by Lazarowska et al. utilized in-situ high-pressure X-ray diffraction (XRD) and Raman spectroscopy and concluded that there is a "lack of phase transition in K₂SiF₆:Mn⁴⁺ under pressure"[1]. The observed changes in the luminescence spectra, such as the appearance of a zero-phonon line (ZPL) above 9 kbar, were attributed to a "pressure-induced local structure change of the MnF₆²⁻ octahedron" rather than a bulk phase transformation of the host lattice[2]. Theoretical ab initio calculations on the pressure dependence of the structural and electronic properties of K₂SiF₆ also did not predict any phase transitions[1].

Evidence for a Phase Transition:

This guide will proceed by presenting the quantitative data and experimental protocols from the available literature, keeping in mind this central controversy.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical and experimental studies on this compound under pressure.

Table 1: Equation of State Parameters for Cubic K₂SiF₆

| Parameter | Value | Method | Reference |

| Bulk Modulus (B) | 19.84 GPa | DFT Calculation (Mn⁴⁺-doped) | [5] |

| B' (Pressure Derivative) | 4.68 | DFT Calculation (Mn⁴⁺-doped) | [5] |

Table 2: Pressure-Dependent Luminescence Data for K₂SiF₆:Mn⁴⁺

| Phenomenon | Pressure | Observation | Reference |

| Appearance of Zero-Phonon Line (ZPL) | > 9 kbar | Sudden appearance in emission spectrum | [2] |

| Red Shift of Emission Lines | up to 220 kbar | Monotonic red shift | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of high-pressure studies. Below are generalized protocols for the key experimental techniques used to investigate K₂SiF₆ under pressure, based on descriptions in the cited literature.

High-Pressure X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of K₂SiF₆ as a function of pressure.

Methodology:

-

Sample Preparation: A fine powder of pure or Mn⁴⁺-doped K₂SiF₆ is loaded into a sample chamber drilled in a metal gasket (e.g., Inconel or rhenium).

-

Diamond Anvil Cell (DAC): The gasket is placed between two diamond anvils. A pressure-transmitting medium (e.g., silicone oil, or a methanol-ethanol mixture) is added to the sample chamber to ensure hydrostatic or quasi-hydrostatic conditions. A ruby chip is also included for pressure calibration.

-

Pressure Application: The pressure is gradually increased by applying a force to the back of the diamonds.

-

Pressure Measurement: The pressure is determined by measuring the fluorescence shift of the R1 line of the ruby chip using a spectrometer.

-

Data Collection: The DAC is mounted on an X-ray diffractometer, typically at a synchrotron source to achieve high resolution and flux. The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on an area detector.

-

Data Analysis: The 2D diffraction images are integrated to produce a 1D diffraction pattern (intensity vs. 2θ). The positions and intensities of the diffraction peaks are used to determine the crystal structure and refine the lattice parameters at each pressure point.

High-Pressure Raman Spectroscopy

Objective: To probe the vibrational modes of the K₂SiF₆ lattice and the [SiF₆]²⁻ octahedra under pressure, which can indicate structural changes.

Methodology:

-

Sample Loading: The sample is loaded into a DAC as described for the XRD experiment, including a pressure-transmitting medium and a ruby pressure calibrant.

-

Spectrometer Setup: The DAC is placed under a confocal Raman microscope. A laser of a specific wavelength is focused on the sample.

-

Data Acquisition: The scattered Raman signal is collected in a backscattering geometry and directed to a spectrometer equipped with a CCD detector. Spectra are recorded at various pressures.

-

Data Analysis: The positions, widths, and intensities of the Raman peaks are analyzed as a function of pressure. The appearance of new peaks, the disappearance of existing peaks, or discontinuities in the pressure-dependent shifts of peak positions can signify a phase transition.

Visualizing Experimental and Logical Workflows

Graphviz Diagrams

Caption: Experimental workflow for high-pressure studies of K₂SiF₆.

Caption: Logical relationship between pressure, structure, and properties.

Conclusion and Future Outlook

The investigation into the high-pressure behavior of this compound reveals a compelling scientific narrative with conflicting experimental evidence. While studies on Mn⁴⁺-doped samples suggest structural stability, the work of He et al. points towards a pressure-induced phase transition in the pure compound. This discrepancy highlights the potential influence of dopants on the structural stability of the host lattice and underscores the need for further research on high-purity K₂SiF₆.

Future work should focus on obtaining and analyzing the detailed experimental data from the study by He and Song to confirm the nature of the reported phase transition, including the transition pressure and the crystal structure of the high-pressure phase. In-situ single-crystal XRD studies under pressure would be invaluable for unequivocally resolving the high-pressure structure. A systematic comparison of the high-pressure behavior of pure K₂SiF₆ with that of samples doped with varying concentrations of Mn⁴⁺ would also help to elucidate the role of the dopant in either inhibiting or modifying a potential phase transition. A definitive understanding of the pressure-structure relationship in this material is paramount for the rational design of new phosphor materials with tailored properties for advanced lighting and display technologies.

References

An In-depth Technical Guide to the Vibrational Spectra of Potassium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectra of potassium hexafluorosilicate (K₂SiF₆), a compound of interest in various scientific and industrial fields. This document details the structural and vibrational properties of its common crystalline forms, presenting key quantitative data from spectroscopic analyses and outlining the experimental protocols typically employed for such characterizations.

Introduction to this compound

This compound (K₂SiF₆) is an inorganic compound that primarily exists in two crystalline modifications: a cubic form and a hexagonal form.[1] The vibrational modes of the hexafluorosilicate anion (SiF₆²⁻) are sensitive to its local environment, making vibrational spectroscopy an excellent tool for probing the structural characteristics of these different phases. The SiF₆²⁻ anion, in its free state, possesses octahedral (Oₕ) symmetry, which governs the activity of its fundamental vibrational modes in Raman and infrared spectroscopy.

The stable form of K₂SiF₆ at ambient conditions is the cubic phase, belonging to the space group Fm-3m.[2] In this structure, the silicon atoms are surrounded by six fluorine atoms in a perfect octahedral coordination.[3]

Vibrational Modes of the SiF₆²⁻ Anion

The vibrational modes of the octahedral SiF₆²⁻ anion are categorized as follows:

-

ν₁ (A₁g): Symmetric Si-F stretching mode (Raman active)

-

ν₂ (E g): Symmetric F-Si-F bending mode (Raman active)

-

ν₃ (F₁u): Antisymmetric Si-F stretching mode (Infrared active)

-

ν₄ (F₁u): Antisymmetric F-Si-F bending mode (Infrared active)

-

ν₅ (F₂g): Asymmetric F-Si-F bending mode (Raman active)

-

ν₆ (F₂u): Inactive mode

The following diagram illustrates the relationship between the crystal structure and the vibrational modes.

Data Presentation

The following tables summarize the quantitative data for the vibrational spectra of this compound.

Raman Spectroscopy Data

The Raman-active modes of the SiF₆²⁻ anion have been experimentally observed and are in good agreement with theoretical calculations. The experimental data presented below is for Mn⁴⁺-doped cubic K₂SiF₆, which has been shown to have a Raman spectrum that is not significantly different from the undoped form for the primary SiF₆²⁻ vibrations.[4]

| Vibrational Mode | Calculated Frequency (cm⁻¹)[4] | Experimental Frequency (cm⁻¹)[5] |

| Lattice Mode | 131 | ~120 |

| ν₅ (F₂g) | 408 | ~405 (410) |

| ν₂ (E g) | 492 | ~475 (480) |

| ν₁ (A₁g) | 649 | ~655 (658) |

Infrared Spectroscopy Data

The infrared-active modes of the SiF₆²⁻ anion are primarily the ν₃ and ν₄ vibrations. While the internal infrared and Raman bands of the SiF₆²⁻ ions are similar in both the cubic and hexagonal phases, the far-infrared spectra show significant differences.[1] The hexagonal phase's far-infrared spectrum is consistent with the P6₃mc space group.[1]

| Vibrational Mode | Phase | Frequency (cm⁻¹) |

| ν₄ (F₁u) | Cubic | ~484[6] |

| ν₃ (F₁u) | Cubic | ~692[6] |

Experimental Protocols

Detailed experimental protocols for the acquisition of vibrational spectra of this compound are crucial for reproducible results. The following outlines typical methodologies for Raman and infrared spectroscopy.

Raman Spectroscopy

A standard experimental workflow for Raman spectroscopy of a solid sample like K₂SiF₆ is depicted below.

-

Sample Preparation: Solid samples of K₂SiF₆ are typically analyzed as fine powders. The powder can be pressed into a pellet or placed in a suitable sample holder.

-

Instrumentation: A Raman spectrometer, such as a Dilor XY instrument, is commonly used.[7]

-

Excitation Source: An argon ion laser with an excitation wavelength of 514.5 nm is a suitable light source.[7] The laser power should be kept low (e.g., < 25 mW at the sample) to avoid sample degradation.[7]

-

Data Acquisition: Spectra are recorded with a high-resolution spectrometer, typically with a spectral resolution of 1 cm⁻¹.[7] The acquisition time will depend on the sample's scattering efficiency.

Infrared Spectroscopy

For infrared spectroscopy, particularly in the far-infrared region, a Fourier-transform infrared (FTIR) spectrometer is generally employed.

-

Sample Preparation: Solid K₂SiF₆ is typically dispersed in a transparent matrix, such as potassium bromide (KBr) or cesium iodide (CsI), and pressed into a thin pellet. For far-infrared measurements, a polyethylene matrix may be used.

-

Instrumentation: An FTIR spectrometer equipped with appropriate beamsplitters and detectors for the mid- and far-infrared regions is required.

-

Data Acquisition: Spectra are typically collected over a range of 4000 to 50 cm⁻¹. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. A background spectrum of the pure matrix is recorded and subtracted from the sample spectrum.

Conclusion

The vibrational spectra of this compound provide valuable insights into its crystal structure and the local environment of the SiF₆²⁻ anion. Raman and infrared spectroscopy are powerful complementary techniques for characterizing the cubic and hexagonal phases of this compound. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists working with this compound and related materials. Further investigations into the temperature and pressure dependence of the vibrational modes could provide a more complete understanding of the structural dynamics of this important inorganic compound.

References

A Technical Guide to the Thermodynamic Properties of Aqueous Potassium Hexafluorosilicate (K₂SiF₆) Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermodynamic properties of potassium hexafluorosilicate (K₂SiF₆) in aqueous solutions. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development and materials science who require reliable data on the behavior of this compound in aqueous environments. This document consolidates available data on solubility, Gibbs free energy, enthalpy, and entropy of dissolution. Detailed experimental protocols for determining these properties, including the isothermal equilibrium method for solubility and the hygrometric method for water activity, are presented. Furthermore, this guide employs visualizations using the DOT language to illustrate experimental workflows and the logical interrelations between core thermodynamic concepts, ensuring clarity and accessibility of complex information.

Solubility and Gibbs Free Energy of Dissolution

The solubility of a compound is a fundamental thermodynamic property that dictates its behavior in solution and is crucial for applications ranging from materials synthesis to pharmaceutical formulation. For an ionic compound like this compound, the dissolution process in water can be represented by the equilibrium:

K₂SiF₆(s) ⇌ 2K⁺(aq) + SiF₆²⁻(aq)

The extent of this dissolution at a given temperature is quantified by its solubility and the associated solubility product constant (Kₛₚ).

Solubility Data

This compound exhibits low but temperature-dependent solubility in water. The high lattice energy of this ionic compound contributes to its limited solubility.[1] Data from various sources have been compiled and are presented in Table 1. The solubility generally increases with temperature.[2][3]

Table 1: Solubility of K₂SiF₆ in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility (g / 100 g H₂O) | Solubility (mol / kg H₂O) | Source(s) |

| 5 | 278.15 | 0.086 | 0.0039 | [2] |

| 10 | 283.15 | 0.103 | 0.0047 | [2] |

| 20 | 293.15 | 0.12 | 0.0054 | [1] |

| 20 | 293.15 | 0.18 | 0.0082 | [4] |

| 25 | 298.15 | 0.19 | 0.0086 | [3] |

| 30 | 303.15 | 0.231 | 0.0105 | [2] |

| 40 | 313.15 | 0.327 | 0.0148 | [2] |

| 45 | 318.15 | 0.38 | 0.0173 | [3] |

| 50 | 323.15 | 0.443 | 0.0201 | [2] |

| 60 | 333.15 | 0.584 | 0.0265 | [2] |

| 65 | 338.15 | 0.68 | 0.0309 | [3] |

| 70 | 343.15 | 0.758 | 0.0344 | [2] |

| 100 | 373.15 | 0.17 | 0.0077 | [1] |

Note: Molar mass of K₂SiF₆ is 220.27 g/mol .[5] Discrepancies in data at the same temperature may arise from different experimental techniques and conditions.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[2] It relies on achieving equilibrium between the solid solute and the solvent at a constant temperature.

Methodology:

-

Preparation: An excess amount of solid K₂SiF₆ is added to a known volume of deionized water in a sealed, thermostatically controlled vessel (e.g., a jacketed glass flask). The use of excess solid ensures that the resulting solution is saturated.

-

Equilibration: The vessel is placed in a constant-temperature bath and agitated (e.g., using a magnetic stirrer or mechanical shaker) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be predetermined by analyzing samples at different time points until a constant concentration is observed.[6]

-

Sample Collection and Separation: After equilibration, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a membrane filter (e.g., 0.45-μm) to separate the dissolved solute from the undissolved solid particles.[6] This step must be performed while maintaining the system temperature to prevent precipitation or further dissolution.

-

Analysis: The concentration of K₂SiF₆ in the clear filtrate is determined using a suitable analytical technique. For K₂SiF₆, methods can include:

-

Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness in a pre-weighed container. The residue is weighed, and the mass of the dissolved solid is determined.[7]

-

Inductively Coupled Plasma (ICP) Spectroscopy: To determine the concentration of potassium or silicon.

-

Ion-Selective Electrodes: For fluoride or potassium ion concentration.

-

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., g/100 mL, mol/L, or molality).

Visualization: Isothermal Solubility Workflow

Caption: Workflow for the isothermal equilibrium method of solubility determination.

Gibbs Free Energy of Dissolution

The standard Gibbs free energy of dissolution (ΔG°diss) represents the change in free energy when one mole of a solute dissolves to form a solution at standard conditions. It indicates the spontaneity of the dissolution process. For a sparingly soluble salt, ΔG°diss can be calculated from its solubility product constant (Kₛₚ) using the following equation[2][8]:

ΔG°diss = -RT ln(Kₛₚ)

Where:

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

-

Kₛₚ is the solubility product constant

For the dissolution of K₂SiF₆, the Kₛₚ expression is:

Kₛₚ = [K⁺]²[SiF₆²⁻]

If 's' is the molar solubility (mol/L or mol/kg), then [K⁺] = 2s and [SiF₆²⁻] = s. Therefore:

Kₛₚ = (2s)²(s) = 4s³

Using the molal solubility data from Table 1, the Kₛₚ and corresponding ΔG°diss values can be calculated.

Table 2: Calculated Kₛₚ and ΔG°diss for K₂SiF₆ Dissolution

| Temperature (K) | Molar Solubility (s) (mol/kg) | Kₛₚ (4s³) | ΔG°diss (kJ/mol) |

| 278.15 | 0.0039 | 2.37 x 10⁻⁷ | 36.9 |

| 298.15 | 0.0086 | 2.54 x 10⁻⁶ | 31.9 |

| 313.15 | 0.0148 | 1.30 x 10⁻⁵ | 28.5 |

| 333.15 | 0.0265 | 7.43 x 10⁻⁵ | 24.5 |

| 343.15 | 0.0344 | 1.62 x 10⁻⁴ | 22.7 |

Enthalpy and Entropy of Dissolution

The standard enthalpy (ΔH°diss) and entropy (ΔS°diss) of dissolution provide deeper insight into the energetics of the dissolution process. ΔH°diss describes the heat absorbed or released, while ΔS°diss reflects the change in disorder. These properties are related to the Gibbs free energy by the Gibbs-Helmholtz equation[9]:

ΔG°diss = ΔH°diss - TΔS°diss

Theoretical Determination via the van 't Hoff Equation

While direct calorimetric measurement is the preferred method for determining ΔH°diss, this value can also be derived from the temperature dependence of the solubility product constant (Kₛₚ) using the van 't Hoff equation:

ln(Kₛₚ) = - (ΔH°diss / R) * (1/T) + (ΔS°diss / R)

This equation is in the form of a linear equation (y = mx + c). By plotting ln(Kₛₚ) versus 1/T, the standard enthalpy of dissolution can be calculated from the slope of the line (slope = -ΔH°diss/R). This method assumes that ΔH°diss and ΔS°diss are relatively constant over the temperature range studied.

Calculation of Standard Entropy of Dissolution

Once ΔG°diss (at a specific temperature) and ΔH°diss (from the van 't Hoff plot) are known, the standard entropy of dissolution (ΔS°diss) can be calculated by rearranging the Gibbs-Helmholtz equation:

ΔS°diss = (ΔH°diss - ΔG°diss) / T

Experimental Protocol: Isothermal Calorimetry

Isothermal calorimetry is a powerful technique for directly measuring the heat changes associated with dissolution, providing a direct value for the enthalpy of solution (ΔHsoln).[10][11]

Methodology:

-

Instrument Setup: A highly sensitive calorimeter (e.g., a coffee-cup calorimeter for simple experiments or a more sophisticated Isothermal Titration Calorimeter) is used.[12] The calorimeter consists of an insulated reaction vessel, a temperature probe, and a stirring mechanism.

-

Calibration: The heat capacity of the calorimeter itself is determined by performing a reaction with a known enthalpy change or by electrical heating.[13]

-

Measurement:

-

A precise volume of deionized water is placed in the calorimeter, and its initial temperature (T₁) is recorded once stable.

-

A precisely weighed amount of K₂SiF₆ powder is rapidly added to the water.

-

The solution is stirred continuously to ensure rapid and complete dissolution.

-

The temperature is recorded over time until a stable final temperature (T₂) is reached. The maximum or minimum temperature is noted.

-

-

Calculation:

-

The heat absorbed or released by the solution (qsoln) is calculated: qsoln = msoln * csoln * ΔT , where 'm' is the total mass of the solution, 'c' is the specific heat capacity of the solution (often approximated as that of water, 4.184 J/g·K), and ΔT is the temperature change (T₂ - T₁).

-

The heat change for the reaction (qrxn) is the negative of the heat change of the solution (qrxn = -qsoln).

-

The molar enthalpy of solution (ΔHsoln) is calculated by dividing qrxn by the number of moles of K₂SiF₆ dissolved.

-

Visualization: Interrelation of Thermodynamic Properties

Caption: Logical relationships for deriving thermodynamic properties from solubility data.

Water Activity and Osmotic Coefficients

For more concentrated solutions or for understanding non-ideal behavior, water activity (aw) is a critical parameter. It represents the effective concentration of water in a solution and is related to the equilibrium relative humidity (ERH) it produces in a sealed chamber.[14] From water activity measurements, other thermodynamic properties like osmotic coefficients and solute activity coefficients can be derived, which are essential for developing accurate thermodynamic models of electrolyte solutions.[3][15]

Experimental Protocol: Hygrometric Method

The hygrometric method determines water activity by measuring the ERH of the air in a sealed chamber containing the sample.[16]

Methodology:

-

Sample Preparation: An aqueous solution of K₂SiF₆ of known molality is prepared and placed in a sample cup.

-

Equilibration: The sample cup is sealed inside a measurement chamber containing a humidity sensor. The system is allowed to come to thermal and vapor equilibrium. Maintaining a constant and uniform temperature between the sample and the sensor is critical for accuracy.[14]

-

Measurement: The relative humidity of the headspace is measured by a sensor. Common sensor types include:

-

Chilled-Mirror Dew Point Sensor: An optical sensor detects the precise temperature at which dew forms on a cooled mirror. This dew point temperature is a primary measure of the water vapor pressure in the headspace, from which aw is calculated. This method is highly accurate and does not require calibration against salt standards.[14][17]

-

Capacitance/Resistance Sensor: These sensors measure the change in electrical properties (capacitance or resistance) of a material as it absorbs water from the air. These are secondary methods and require calibration with known saturated salt solutions.[18]

-

-

Calculation: The water activity (aw) is calculated from the ERH: aw = ERH (%) / 100 .[14] The data can then be used in thermodynamic models (e.g., Pitzer model) to calculate osmotic and activity coefficients.[15][19]

Visualization: Water Activity Measurement Workflow

Caption: General workflow for the hygrometric determination of water activity.

Heat Capacity of Aqueous Solutions

Conclusion

This guide has synthesized the available data on the primary thermodynamic properties of aqueous this compound solutions. The solubility of K₂SiF₆ is low but increases with temperature, a characteristic that allows for the calculation of its solubility product constant (Kₛₚ) and, subsequently, the standard Gibbs free energy of dissolution (ΔG°diss), which was found to become more spontaneous at higher temperatures. The standard enthalpy (ΔH°diss) and entropy (ΔS°diss) of dissolution can be effectively estimated from the temperature-dependence of solubility via the van 't Hoff relationship. Detailed protocols for the experimental determination of these properties have been provided to guide researchers in acquiring precise and reliable data. While direct calorimetric data for enthalpy and heat capacity data for aqueous solutions are sparse, the methodologies outlined herein represent the standard for their empirical determination.

References

- 1. webqc.org [webqc.org]

- 2. brainly.com [brainly.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | K2SiF6 | CID 61851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pharmajournal.net [pharmajournal.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 10. Calorimetric determination of dissolution enthalpy with a novel flow-through method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. purdue.edu [purdue.edu]

- 12. chemrevise.org [chemrevise.org]

- 13. youtube.com [youtube.com]

- 14. How to Measure Water Activity in Foods • Food Safety Institute [foodsafety.institute]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Use of Low‐Cost Devices for Water Activity Determination by Cottage Food Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aqualab.com [aqualab.com]

- 19. researchgate.net [researchgate.net]

- 20. www3.fi.mdp.edu.ar [www3.fi.mdp.edu.ar]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Natural Mineral Forms of Potassium Hexafluorosilicate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural mineral forms of potassium hexafluorosilicate, primarily focusing on hieratite and its sodium analog, malladrite. The document details their geological formation, physicochemical properties, and experimental protocols for their synthesis and characterization. It also addresses the known biological activities of hexafluorosilicates, offering a scientific perspective for professionals in drug development.

Introduction to Hexafluorosilicate Minerals

Hexafluorosilicate minerals are a unique group of halides characterized by the presence of the hexafluorosilicate anion (SiF₆²⁻). In nature, these minerals are relatively rare and are typically formed as sublimates in high-temperature environments such as volcanic fumaroles.[1] The two most well-documented natural forms are hieratite (K₂SiF₆) and malladrite (Na₂SiF₆).[1] These minerals are of interest to geologists, material scientists, and chemists due to their distinct crystal structures and formation processes. While not directly involved in biological signaling pathways, the hexafluorosilicate anion is encountered in biological contexts, primarily through water fluoridation, making its study relevant to toxicologists and health science professionals.[1]

Geological Formation: Fumarolic Mineralization

Hieratite and malladrite are classic examples of fumarolic minerals, which are deposited from volcanic gases.[2] This process involves the transport of volatile compounds in high-temperature gases that emanate from volcanic vents. As these gases cool upon reaching the surface, the mineral components precipitate or desublimate, forming incrustations and crystalline deposits around the fumarole.[3] The formation is a complex interplay of gas composition, temperature gradients, and interaction with the surrounding rock.[4][5]

Below is a diagram illustrating the generalized process of fumarolic mineral formation.

Caption: Generalized workflow of fumarolic mineral formation.

Physicochemical and Crystallographic Data

This section summarizes the key quantitative data for hieratite and malladrite, presented in tabular format for easy comparison.

Hieratite (K₂SiF₆)

Hieratite is the naturally occurring mineral form of this compound.[6]

| Property | Value |

| Chemical Formula | K₂SiF₆ |

| Crystal System | Isometric |

| Space Group | Fm3m |

| Lattice Constant (a) | 8.13 Å |

| Density | 2.665 g/cm³ (measured) |

| Hardness (Mohs) | 2.5 |

| Color | Colorless, white, grey |

| Lustre | Vitreous |

| Cleavage | Perfect on {111} |

Data sourced from Mindat[2] and the Handbook of Mineralogy.[4]

Malladrite (Na₂SiF₆)

Malladrite is the sodium analog of hieratite.[7]

| Property | Value |

| Chemical Formula | Na₂SiF₆ |

| Crystal System | Trigonal |

| Space Group | P321 |

| Lattice Constants | a = 8.866 Å, c = 5.043 Å |

| Density | 2.73 g/cm³ (calculated) |

| Hardness (Mohs) | 3 |

| Color | Pale rose, colorless, white |

| Lustre | Vitreous, Greasy |

| Cleavage | Perfect on {0001} |

Data sourced from Mindat[8] and the Mineralogy Database.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of hexafluorosilicate minerals, based on established laboratory practices.

Synthesis of Hexafluorosilicate Compounds

The synthesis of hexafluorosilicates can be achieved through several chemical routes.[8] The choice of method depends on the desired cation and the purity requirements.

This is a common and cost-effective method, particularly for ammonium hexafluorosilicate.[8]

Protocol for Ammonium Hexafluorosilicate ((NH₄)₂SiF₆) Synthesis:

-

Precursor Preparation: Prepare a 45% aqueous solution of hexafluorosilicic acid (H₂SiF₆).

-

Reaction: Slowly add a stoichiometric amount of aqueous ammonia (NH₄OH) to the H₂SiF₆ solution under constant stirring. The reaction is exothermic and may require cooling to maintain control.

-

Crystallization: The product, (NH₄)₂SiF₆, will precipitate from the solution. The yield can be maximized by using a slight excess of the acid.[8]

-

Isolation and Purification: Isolate the crystalline product by filtration. Wash the crystals with a cold solvent, such as ethanol or cold water, to remove any unreacted precursors. Dry the final product under a vacuum. For higher purity, recrystallization from a suitable solvent can be performed.[8]

This method is fundamental and can be adapted for the synthesis of various hexafluorosilicate salts.[8]

Protocol for Sodium Hexafluorosilicate (Na₂SiF₆) Synthesis:

-

Precursor Preparation: Begin with a source of silicon, such as silicon quantum dots (SiQDs) or silicon dioxide (SiO₂).

-

Reaction: Dissolve the silicon source in hydrofluoric acid (HF). For the synthesis of Na₂SiF₆, this is typically followed by the slow evaporation of the solution at room temperature.[8]

-

Crystallization: Single crystals of Na₂SiF₆ will form as the solvent evaporates.

-

Characterization: The final product should be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) to confirm its identity and purity.[8]

The following diagram illustrates the general workflow for the synthesis and characterization of hexafluorosilicate minerals.

Caption: A general workflow for the synthesis and characterization of hexafluorosilicate minerals.

Mineral Characterization Techniques

A variety of analytical techniques are employed to characterize the synthesized and natural hexafluorosilicate minerals.

-

X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure, phase purity, and lattice parameters of the mineral.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the vibrational modes of the SiF₆²⁻ anion and to detect the presence of any impurities.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the crystal morphology and surface features, while EDS allows for the elemental analysis of the sample.

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the compound and to identify any decomposition products.

Relevance to Drug Development and Biological Systems

The hexafluorosilicate anion is not known to be involved in any specific biological signaling pathways. Its primary relevance to the life sciences, and by extension to drug development, stems from its use in water fluoridation and its potential toxicological effects.

Biological Activity and Toxicology

Hexafluorosilicic acid and its salts are the most common additives for water fluoridation in the United States.[1] The rationale is that these compounds dissociate in water to release fluoride ions, which are known to prevent dental caries. However, there is ongoing scientific discussion about the fate of the SiF₆²⁻ anion in aqueous solutions and its potential biological effects.[9]

Ingestion of high concentrations of this compound can cause irritation to the skin, eyes, and mucous membranes, and may lead to vomiting and diarrhea.[10] Chronic exposure to high levels of fluoride can result in fluorosis, a condition affecting the teeth and bones.[11]

Considerations for Drug Development Professionals

For drug development professionals, the key considerations regarding hexafluorosilicates are:

-

Potential for Fluorine Incorporation: While not a direct application of the mineral itself, understanding the chemistry of fluorine-containing compounds is crucial in medicinal chemistry. The introduction of fluorine into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties.[12]

-

Toxicology and Safety: The toxicological profile of hexafluorosilicates is important for assessing the safety of any potential therapeutic application, however unlikely, and for understanding the environmental and health impacts of industrial processes involving these compounds.

-